molecular formula C10H9ClF3NO4S B6693106 2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid

2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid

Cat. No.: B6693106
M. Wt: 331.70 g/mol
InChI Key: TUXVXWKGRMHJSE-UHFFFAOYSA-N
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Description

2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid is a complex organic compound characterized by the presence of a sulfonyl group, a trifluoromethyl group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 5-chloro-2-(trifluoromethyl)aniline, followed by the introduction of the methylamino group and subsequent acylation to form the final product. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions involving sulfonyl and trifluoromethyl groups.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the trifluoromethyl group can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl]acetic acid
  • 2-[[5-Chloro-2-(trifluoromethyl)phenyl]amino]acetic acid
  • 2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]propanoic acid

Uniqueness

2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid is unique due to the presence of both the sulfonyl and methylamino groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group further enhances its stability and potential for specific interactions in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO4S/c1-15(5-9(16)17)20(18,19)8-4-6(11)2-3-7(8)10(12,13)14/h2-4H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXVXWKGRMHJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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